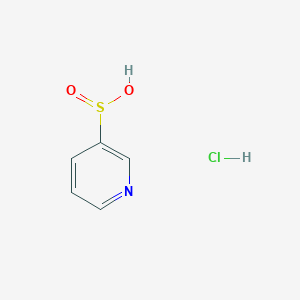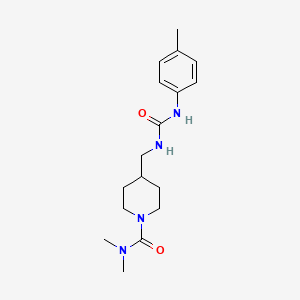
N-(3-acetylphenyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-acetylphenyl)quinoxaline-6-carboxamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, were prepared . The synthetic strategies and their functionalization with possible mechanistic rationalization have been documented .Molecular Structure Analysis
Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . It’s also isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . There are numerous methods for the synthesis of quinoxalines .Applications De Recherche Scientifique
Structural Analysis and Material Properties
N-(3-acetylphenyl)quinoxaline-6-carboxamide and related compounds have been extensively studied for their unique structural properties. For instance, studies on N-(4-acetylphenyl)quinoline-3-carboxamide have provided detailed insights into their crystal structures and molecular interactions through spectral characterization and X-ray diffraction. Such analyses reveal the compounds' potential in material science for designing molecules with specific physical and chemical properties, guided by molecular geometry optimizations and interactions like hydrogen bonding (Efraín Polo-Cuadrado et al., 2021).
Antibacterial Activity
Research into isomeric forms of quinoxalinecarboxamide derivatives, such as those involving modifications at the 6- and 7-positions, has demonstrated notable antibacterial properties. These studies have shown efficacy against various bacterial strains, highlighting the potential of quinoxalinecarboxamide compounds in developing new antibacterial agents. Such compounds could offer therapeutic benefits, especially given the ongoing challenge of antibiotic resistance (J. Dirlam, J. E. Presslitz, 1978).
Polymerization and Material Engineering
Quinoxaline-containing compounds have been explored for their role in polymerization processes. For example, studies involving diphenylquinoxaline-containing monomers have shown their ability to initiate room-temperature radical polymerization, which is significant for developing new materials with applications in high-temperature environments. This research opens avenues for the use of quinoxaline derivatives in creating innovative thermosetting resin systems (Jong‐Beom Baek et al., 2003).
Nonlinear Optical (NLO) Properties
Quinoline-based derivatives, related to the quinoxaline family, have been studied for their nonlinear optical (NLO) properties. Such research is crucial for the development of materials for technological applications like telecommunications and information processing. The synthesis and analysis of these compounds provide a foundation for understanding how structural variations influence NLO properties, paving the way for the design of better performing NLO materials (M. Khalid et al., 2019).
Synthesis and Biological Activity
Quinoxaline derivatives have been synthesized and evaluated for various biological activities, including antihistaminic, antibacterial, and pesticidal effects. These studies contribute to a broader understanding of how structural modifications impact biological efficacy, offering potential pathways for developing new drugs and pesticides with improved performance (C. Sridevi et al., 2010; Xinghai Liu et al., 2020).
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been found to interact with a variety of targets, including various receptors and microorganisms . They are used in a wide range of pharmaceutical applications, including as antibiotics .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Quinoxaline derivatives can affect a variety of biochemical pathways, again depending on the specific derivative and target . They have been found to have anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT 3 receptor antagonist, and anti-amoebiasis activity .
Pharmacokinetics
Quinoxaline derivatives in general can be synthesized by adopting green chemistry principles .
Result of Action
Quinoxaline derivatives have a wide range of biomedical activities, as mentioned above .
Action Environment
The action of quinoxaline derivatives can be influenced by a variety of factors, depending on the specific derivative and target .
Orientations Futures
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDUNGYQINWASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)quinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)
![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)
![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)


![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)